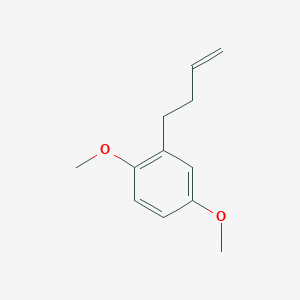

4-(2,5-Dimethoxyphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyl-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBBWTSWHIBEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609674 | |

| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182132-30-5 | |

| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 2,5 Dimethoxyphenyl 1 Butene

Established Synthetic Pathways for Substituted 1-Butenes

The creation of substituted 1-butenes like 4-(2,5-dimethoxyphenyl)-1-butene can be achieved through several reliable synthetic routes. These pathways often involve the formation of the crucial carbon-carbon double bond or the modification of a precursor molecule already containing the basic carbon skeleton.

Wittig-Type Olefination Approaches

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. lumenlearning.commasterorganicchemistry.com In this approach, a phosphorus ylide, also known as a Wittig reagent, reacts with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

For the synthesis of 4-(2,5-dimethoxyphenyl)-1-butene, a suitable precursor would be 2,5-dimethoxybenzaldehyde (B135726). This aldehyde can be reacted with a phosphorus ylide derived from a 3-carbon alkyl halide. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com

Table 1: Key Features of the Wittig Reaction

| Feature | Description |

| Reactants | Aldehyde or ketone, Phosphorus ylide |

| Product | Alkene, Triphenylphosphine oxide |

| Driving Force | Formation of the stable P=O bond in triphenylphosphine oxide |

| Stereoselectivity | Dependent on the stability of the ylide |

Reductive Methods from Nitroalkene Precursors

Another established route involves the reduction of nitroalkenes. The reduction of the carbon-carbon double bond in α,β-unsaturated nitro compounds can be achieved using various reducing agents to yield the corresponding nitroalkanes. researchmap.jp For instance, the use of a model of NAD(P)H, such as Hantzsch ester, in the presence of silica (B1680970) gel has been shown to effectively reduce nitroalkenes. researchmap.jp Other methods include the use of sodium borohydride (B1222165) or catalytic hydrogenation. commonorganicchemistry.com The reduction of nitroalkenes is a valuable synthetic tool as the nitro group can be further transformed into other functional groups. researchmap.jp

In the context of synthesizing 4-(2,5-dimethoxyphenyl)-1-butene, a potential precursor would be 1-(2,5-dimethoxyphenyl)-2-nitroethene. Reduction of this nitroalkene would yield the corresponding saturated nitro compound, which could then be further manipulated to introduce the terminal double bond. For example, reduction of α,β-unsaturated nitroalkenes with trialkylborohydrides can yield nitronate salts, which upon hydrolysis with silica gel, produce nitroalkanes in good yields. tandfonline.com

Table 2: Common Reducing Agents for Nitroalkenes

| Reducing Agent | Notes |

| Sodium Borohydride (NaBH₄) | A common and mild reducing agent. |

| Catalytic Hydrogenation (H₂/Pd/C) | A widely used method for reducing double bonds. commonorganicchemistry.com |

| Hantzsch Ester | An NAD(P)H model used for selective reductions. researchmap.jp |

| Trialkylborohydrides | Can be used for conjugate reduction of nitroalkenes. tandfonline.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both the alkene and the nitro group in conjugated nitroalkenes. commonorganicchemistry.com |

Approaches via Alkylation and Rearrangement Reactions

Alkylation reactions, particularly Friedel-Crafts alkylation, provide a direct method for attaching an alkyl group to an aromatic ring. youtube.comyoutube.com This reaction typically involves an alkyl halide and a Lewis acid catalyst. youtube.com An alternative approach uses an alkene and a strong acid to generate a carbocation, which then acts as the electrophile. youtube.com However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.com

For the synthesis of a 4-aryl-1-butene structure, one could envision the alkylation of 1,4-dimethoxybenzene (B90301) with a suitable four-carbon electrophile. However, controlling the regioselectivity and preventing rearrangements would be critical. Dehydration of alcohols can also lead to alkenes, often with rearrangements to form more stable products. libretexts.org

Strategic Design of Precursors and Functional Group Interconversions

The efficient synthesis of 4-(2,5-dimethoxyphenyl)-1-butene relies heavily on the strategic design of precursor molecules and the application of functional group interconversions (FGIs). numberanalytics.comfiveable.me FGIs are a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another to achieve the desired molecular architecture. numberanalytics.comsolubilityofthings.com

A key precursor for 4-(2,5-dimethoxyphenyl)-1-butene is (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one, which can be synthesized via a condensation reaction between 2,5-dimethoxybenzaldehyde and acetone. prepchem.com This α,β-unsaturated ketone can then undergo a series of transformations. For instance, reduction of the ketone functionality to an alcohol, followed by elimination, could potentially yield the desired 1-butene (B85601) isomer.

The ability to manipulate functional groups is crucial. For example, an alcohol can be converted to an alkene through dehydration, or an alkene can be hydrogenated to an alkane. solubilityofthings.com These interconversions allow chemists to navigate complex synthetic pathways and introduce functionality in a controlled manner. numberanalytics.comfiveable.me

Emerging Catalytic Strategies for Analogous Alkene Syntheses

Modern organic synthesis is increasingly focused on the development of novel catalytic methods that offer higher efficiency, selectivity, and functional group tolerance. organic-chemistry.org For the synthesis of substituted alkenes, several emerging catalytic strategies hold promise.

Catalytic dimerization of ethylene (B1197577) is a commercially important process for producing 1-butene. google.comgoogle.com While this specific reaction produces an unsubstituted butene, the underlying principles of catalytic C-C bond formation are relevant. For instance, catalysts based on titanium alkoxides and organoaluminum compounds have been used for ethylene dimerization. google.com

More broadly, silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes has been shown to produce Z-alkenes with high diastereoselectivity. organic-chemistry.org Additionally, copper and nickel co-catalyzed hydroalkylation of terminal alkynes with alkyl iodides provides a route to E-alkenes. organic-chemistry.org These methods demonstrate the power of catalysis to control the stereochemical outcome of alkene synthesis. The isomerization of butene isomers, for example from 1-butene to 2-butene, can also be achieved using catalysts like palladium on alumina. acs.org

Chemical Transformations and Reaction Pathways of 4 2,5 Dimethoxyphenyl 1 Butene

Reactions Involving the Terminal Alkene Moiety

The terminal carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cleavage reactions.

Electrophilic Addition Reactions (e.g., Hydroboration)

Electrophilic addition reactions are fundamental to the chemistry of alkenes. libretexts.orgchemguide.co.uk In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrystudent.com This process typically involves the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final addition product. libretexts.orgchemistrystudent.com

A key example of this reaction type is hydroboration-oxidation. This two-step process is used to convert alkenes into alcohols. byjus.com The reaction is initiated by the addition of borane (B79455) (BH₃) to the double bond, a process known as hydroboration. chemistrysteps.comlibretexts.org This step is a concerted reaction where the boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com This regioselectivity is referred to as anti-Markovnikov addition. masterorganicchemistry.comyoutube.com The resulting organoborane intermediate is then oxidized in a subsequent step, typically using hydrogen peroxide (H₂O₂) and a base, to yield an alcohol. byjus.commasterorganicchemistry.com

For 4-(2,5-dimethoxyphenyl)-1-butene, hydroboration-oxidation would result in the formation of 4-(2,5-dimethoxyphenyl)-1-butanol. The hydroxyl group is added to the terminal carbon of the original butene chain. The reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com

Table 1: Hydroboration-Oxidation of 4-(2,5-Dimethoxyphenyl)-1-butene

| Reactant | Reagents | Product | Regioselectivity |

| 4-(2,5-Dimethoxyphenyl)-1-butene | 1. BH₃•THF2. H₂O₂, NaOH | 4-(2,5-Dimethoxyphenyl)-1-butanol | Anti-Markovnikov |

Oxidative Cleavage Pathways of the Carbon-Carbon Double Bond

The carbon-carbon double bond can be completely broken through oxidative cleavage. masterorganicchemistry.com This class of reactions transforms a single alkene molecule into two smaller carbonyl-containing fragments. masterorganicchemistry.comlibretexts.org The nature of the final products—aldehydes, ketones, or carboxylic acids—depends on the specific reagents used and the workup conditions. libretexts.org

Ozonolysis is a prominent method for oxidative cleavage. libretexts.orgmasterorganicchemistry.com In this reaction, ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgmsu.edu The ozonide can then be worked up under reductive or oxidative conditions. libretexts.orgorganic-chemistry.org

Reductive Workup: Treatment of the ozonide with a reducing agent such as zinc metal or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield aldehydes or ketones. libretexts.org For 4-(2,5-dimethoxyphenyl)-1-butene, reductive ozonolysis would break the double bond to produce 3-(2,5-dimethoxyphenyl)propanal (B12976908) and formaldehyde.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. libretexts.orgmasterorganicchemistry.com In this case, the products would be 3-(2,5-dimethoxyphenyl)propanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Another method for strong oxidative cleavage involves using hot, acidic potassium permanganate (B83412) (KMnO₄). This powerful oxidizing agent also cleaves the double bond and converts the fragments into ketones or carboxylic acids. masterorganicchemistry.com

Table 2: Oxidative Cleavage Products of 4-(2,5-Dimethoxyphenyl)-1-butene

| Reaction | Reagents | Primary Products |

| Ozonolysis (Reductive Workup) | 1. O₃2. Zn/H₂O or DMS | 3-(2,5-Dimethoxyphenyl)propanal and Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 3-(2,5-Dimethoxyphenyl)propanoic acid and Carbon Dioxide |

Olefin Metathesis Reactions and Derivatizations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum. masterorganicchemistry.comharvard.edu This reaction is highly valued for its ability to form new C=C bonds with high functional group tolerance. harvard.edunih.gov

There are several variations of olefin metathesis:

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. masterorganicchemistry.comsigmaaldrich.com If 4-(2,5-dimethoxyphenyl)-1-butene were reacted with a partner alkene, a statistical mixture of products would result, including a new alkene formed by exchanging the terminal =CH₂ group with a fragment from the reaction partner.

Ring-Closing Metathesis (RCM): This intramolecular reaction is used to form cyclic compounds from dienes. masterorganicchemistry.comsigmaaldrich.com While not directly applicable to 4-(2,5-dimethoxyphenyl)-1-butene alone, a derivative containing a second alkene unit could undergo RCM to form a macrocycle. harvard.edu

Ring-Opening Metathesis Polymerization (ROMP): This process uses a cyclic alkene to produce a long-chain polymer. nih.gov

The mechanism of metathesis generally involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene with the alkene. masterorganicchemistry.comharvard.edu This intermediate then fragments to release a new alkene and a new metal-carbene, which continues the catalytic cycle. masterorganicchemistry.com

Reactions Involving the Dimethoxyphenyl Aromatic Moiety

The 2,5-dimethoxyphenyl ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The methoxy (B1213986) groups can also undergo specific chemical transformations.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orglumenlearning.com The methoxy groups (-OCH₃) on the phenyl ring of 4-(2,5-dimethoxyphenyl)-1-butene are strong activating groups and are ortho, para-directing. Given that the positions ortho (2-) and para (5-) to the butenyl substituent are already occupied by methoxy groups, electrophilic attack will be directed to the remaining open positions on the ring (positions 3, 4, and 6). The two methoxy groups strongly activate the ring towards substitution.

A common EAS reaction is halogenation. masterorganicchemistry.com For instance, bromination of an activated aromatic ring can be achieved using bromine (Br₂) with a Lewis acid catalyst like FeBr₃. lumenlearning.com In the case of highly activated rings, like the 2,5-dimethoxyphenyl system, the reaction may proceed even without a catalyst. The electrophile (Br⁺) would substitute a hydrogen atom at one of the activated positions on the ring. For example, bromination could lead to the formation of 1-bromo-4-(but-3-en-1-yl)-2,5-dimethoxybenzene.

Transformations of Methoxy Substituents

The methoxy groups (-OCH₃) are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction converts the methyl ethers into hydroxyl groups (phenols). Cleavage of both methoxy groups on 4-(2,5-dimethoxyphenyl)-1-butene would yield 4-(2,5-dihydroxyphenyl)-1-butene. The presence of two methoxy groups can influence the reactivity and electronic properties of the molecule. jksus.org Studies on related 2,5-dimethoxyphenyl structures have shown that the removal or modification of these groups significantly alters the compound's properties. nih.gov

Pericyclic Reactions and Cycloaddition Chemistry of 4-(2,5-Dimethoxyphenyl)-1-butene: A Theoretical Perspective

The structure of 4-(2,5-dimethoxyphenyl)-1-butene contains two key features relevant to pericyclic chemistry: a terminal alkene (the 1-butene (B85601) moiety) and an electron-rich aromatic ring. These functionalities suggest potential participation in several types of pericyclic reactions, as outlined below. It must be emphasized that the following discussions are hypothetical and based on general principles of organic chemistry, as no specific experimental data for this compound has been found.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process. libretexts.org These reactions result in the conversion of a π-bond to a σ-bond. youtube.com For an electrocyclic reaction to occur, the molecule must possess a conjugated polyene system. youtube.com

4-(2,5-Dimethoxyphenyl)-1-butene does not have a conjugated diene or triene system within its butene chain. The double bond is isolated. While the phenyl ring contains a cyclic system of π-electrons, it is aromatic and thus highly stable, making it unlikely to undergo electrocyclic ring-opening under typical thermal or photochemical conditions. Therefore, it is not expected to participate in characteristic electrocyclic reactions.

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted reactions in which a σ-bond migrates across a π-electron system. libretexts.org They are classified by two numbers in brackets, [i,j], which denote the number of atoms over which each end of the σ-bond has moved.

Cope and Oxy-Cope Rearrangements:

The Cope rearrangement is a msu.edumsu.edu-sigmatropic rearrangement of a 1,5-diene. organicchemistrydata.org 4-(2,5-Dimethoxyphenyl)-1-butene is not a 1,5-diene and therefore cannot undergo a standard Cope rearrangement.

Ene Reaction:

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one molecule (the "ene") to an alkene (the "enophile"), with the concomitant formation of a new C-C single bond and a shift of the double bond. libretexts.org 4-(2,5-dimethoxyphenyl)-1-butene possesses allylic hydrogens at the C3 position. It could theoretically act as the "ene" component in a reaction with a reactive enophile.

Hypothetical Data Table for an Ene Reaction

The following table is a hypothetical representation of data for an ene reaction between 4-(2,5-dimethoxyphenyl)-1-butene and a generic enophile, such as maleic anhydride. This data is for illustrative purposes only.

| Ene Component | Enophile | Conditions | Product | Yield (%) |

| 4-(2,5-Dimethoxyphenyl)-1-butene | Maleic Anhydride | Heat, 160°C | Adduct of ene reaction | Low to Moderate |

| 4-(2,5-Dimethoxyphenyl)-1-butene | Diethyl azodicarboxylate | Lewis Acid, 0°C | Adduct of ene reaction | Moderate |

Synthetic Pathways to Analogues and Derivatives of 4 2,5 Dimethoxyphenyl 1 Butene

Synthesis of Halogenated Analogues

The introduction of halogen atoms into the structure of 4-(2,5-dimethoxyphenyl)-1-butene and its derivatives can be achieved through various synthetic methodologies. While direct halogenation of the parent compound is not widely documented, methods for halogenating related aromatic and heterocyclic systems are well-established and can be adapted.

One common strategy for introducing halogens onto aromatic rings is electrophilic aromatic substitution. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for the chlorination, bromination, and iodination of activated aromatic rings. The dimethoxy-substituted phenyl ring in 4-(2,5-dimethoxyphenyl)-1-butene is activated towards such substitutions.

In the context of related heterocyclic systems, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized from the corresponding 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides. clockss.org This suggests that direct halogenation of the aromatic ring of 4-(2,5-dimethoxyphenyl)-1-butene or its cyclized analogues could be a viable synthetic route.

Another approach involves the aza-Prins cyclization of homoallylic benzenesulfonamides with aldehydes to generate halogenated piperidine (B6355638) derivatives. nih.gov This reaction, when carried out in the presence of a boron tribromide and trimethylsilyl (B98337) bromide, can yield gem-dibromopiperidines or 4-bromo-1,2,3,6-tetrahydropyridines, depending on the reaction conditions and subsequent workup. nih.gov

| Reagent/Method | Type of Halogenation | Product Type | Reference |

| N-Halosuccinimides | Electrophilic Aromatic Substitution | Halogenated Aromatic Compounds | clockss.org |

| BBr₃/TMSBr | Aza-Prins Cyclization | gem-Dihalopiperidines | nih.gov |

| BBr₃/TMSBr/DBU | Aza-Prins Cyclization/Elimination | 4-Halo-1,2,3,6-tetrahydropyridines | nih.gov |

Formation of Nitrogen-Containing Derivatives (e.g., phenethylamines, indoles)

The 2,5-dimethoxyphenyl moiety is a key structural feature in a number of psychoactive phenethylamines. nih.gov The synthesis of these nitrogen-containing derivatives often starts from a substituted benzaldehyde, which can be converted to a nitrostyrene (B7858105) and then reduced to the corresponding phenethylamine.

A general route to 2,5-dimethoxyphenethylamines involves the Henry reaction of a 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) to form a β-nitrostyrene. Subsequent reduction of the nitro group, commonly with lithium aluminum hydride (LiAlH₄), yields the primary amine of the phenethylamine. sciencemadness.org

The synthesis of indole (B1671886) derivatives from precursors related to 4-(2,5-dimethoxyphenyl)-1-butene can be accomplished through several classic and modern synthetic methods. The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. youtube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a ketone or aldehyde with a phenylhydrazine. youtube.com For example, a ketone derived from 4-(2,5-dimethoxyphenyl)-1-butene could be reacted with a substituted hydrazine (B178648) to form an indole.

Modern methods for indole synthesis include copper-catalyzed cyclization of 2-ethynylanilines and palladium-catalyzed cross-coupling reactions. organic-chemistry.org These methods offer alternative routes to substituted indoles that may be more compatible with a wider range of functional groups.

| Derivative Type | Key Synthetic Method | Starting Material Example | Reference |

| Phenethylamines | Reduction of β-nitrostyrene | 2,5-Dimethoxybenzaldehyde | sciencemadness.org |

| Indoles | Fischer Indole Synthesis | Phenylhydrazone of a ketone | youtube.com |

| Indoles | Copper-catalyzed Cyclization | 2-Ethynylaniline | organic-chemistry.org |

Carbon Chain Elongation and Functionalization Strategies

Extending the butene chain of 4-(2,5-dimethoxyphenyl)-1-butene and introducing new functional groups can lead to a diverse range of analogues. One approach to chain elongation involves a Wittig reaction between a phosphonium (B103445) ylide derived from an extended alkyl halide and a suitable benzaldehyde. For instance, the synthesis of a related galanthamine (B1674398) analog involved the reaction of a triphenylphosphonium salt of 1-(3-iodopropyl)-4-isopropoxybenzene with an aldehyde to form a longer-chain alkene. nih.gov The double bond of the resulting product could then be hydrogenated to yield a saturated alkyl chain. nih.gov

Functionalization of the butene chain can be achieved through various reactions. For example, hydroboration-oxidation of the terminal double bond would yield a primary alcohol, which could then be further oxidized or converted to other functional groups. Epoxidation of the double bond would form an epoxide, a versatile intermediate for the introduction of various nucleophiles.

Construction of Cyclized Analogues from Related Precursors (e.g., indane frameworks)

The carbon skeleton of 4-(2,5-dimethoxyphenyl)-1-butene can serve as a precursor for the construction of various cyclized analogues, including indane and tetralin frameworks. An intramolecular Friedel-Crafts reaction is a common method for achieving such cyclizations. For instance, a carboxylic acid derived from a related phenylbutanoic acid can be cyclized in the presence of a strong acid like methanesulfonic acid to form an indanone. researchgate.net This indanone can then be further modified, for example, by reduction of the ketone.

The synthesis of phenanthrene (B1679779) derivatives, which are polycyclic aromatic hydrocarbons, has been achieved through the cyclization of benzannulated enyne-allenes. nih.gov This transformation involves prototropic isomerizations followed by intramolecular Diels-Alder reactions. nih.gov While this specific example starts from a different precursor, the general strategy of using intramolecular cyclizations of highly unsaturated systems is a powerful tool for building complex cyclic structures.

| Cyclized Analogue | Key Cyclization Method | Precursor Type | Reference |

| Indanone | Intramolecular Friedel-Crafts | Phenylalkanoic acid | researchgate.net |

| Tetralone | Intramolecular Friedel-Crafts | Phenylalkanoic acid | researchgate.net |

| Phenanthrene | Intramolecular Diels-Alder | Benzannulated enyne-allene | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 4-(2,5-Dimethoxyphenyl)-1-butene molecule.

One-dimensional NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all distinct proton environments in the molecule. The signals from the butene chain are characteristic, featuring vinylic protons at the terminus of the double bond and allylic and benzylic protons further down the chain. The aromatic region shows signals corresponding to the three protons on the substituted benzene (B151609) ring, and sharp singlets in the upfield region confirm the two methoxy (B1213986) groups. Based on analogous structures like 1-(but-3-enyl)-4-methylbenzene and various dimethoxybenzene derivatives, the expected chemical shifts can be predicted. rsc.orgwisc.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For 4-(2,5-Dimethoxyphenyl)-1-butene, twelve distinct signals are expected: four for the butene side chain and eight for the dimethoxyphenyl group (six aromatic carbons and two methoxy carbons). The chemical shifts for the sp² carbons of the vinyl group appear downfield, while the sp³ carbons of the chain are found in the upfield region. Data from related compounds like 4-phenyl-1-butene (B1585249) and but-1-ene itself help in assigning these signals. chemicalbook.comdocbrown.info

| Predicted NMR Data for 4-(2,5-Dimethoxyphenyl)-1-butene | ||

|---|---|---|

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (CH₂) | 4.90-5.10 (m) | ~115.0 |

| C2 (CH) | ~138.0 | |

| C3 (CH₂) | ~2.30 (m) | ~35.0 |

| C4 (CH₂) | ~2.65 (t) | ~30.0 |

| Ar-H (3 protons) | 6.70-6.85 (m) | 111.0-153.0 |

| OCH₃ (2 groups) | ~3.75 (s) | ~56.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(2,5-Dimethoxyphenyl)-1-butene, a COSY spectrum would show strong correlations between the adjacent protons in the butene chain (H2-H1, H2-H3, H3-H4), confirming their sequence. It would also show smaller couplings between the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal around 2.65 ppm would show a cross-peak to the carbon signal around 30.0 ppm, assigning them both to the benzylic C4-H₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). libretexts.org This is vital for connecting the different fragments of the molecule. Key correlations would include:

The benzylic protons (H4) to the aromatic carbons (C1', C2', C6').

The methoxy protons to their attached aromatic carbons (C2' and C5').

The aromatic protons to neighboring aromatic carbons.

These 2D techniques, when used together, allow for a complete and unambiguous assembly of the molecular structure from its constituent parts. youtube.comresearchgate.net

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of 4-(2,5-Dimethoxyphenyl)-1-butene would display characteristic absorption bands confirming its key structural features. Analysis of related structures like but-1-ene and dimethoxy-substituted aromatics allows for the prediction of these bands. docbrown.info

=C-H Stretching: A sharp band above 3000 cm⁻¹ (typically ~3080 cm⁻¹) indicates the stretching of C-H bonds on the terminal alkene.

C-H Stretching: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the butyl chain and the methoxy groups.

C=C Stretching: A characteristic absorption around 1640 cm⁻¹ confirms the presence of the alkene double bond. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.

C-O Stretching: Strong, prominent bands in the 1200-1250 cm⁻¹ region are indicative of the aryl-alkyl ether linkages of the methoxy groups.

Out-of-Plane Bending: Strong bands in the 910-995 cm⁻¹ range are characteristic of the out-of-plane C-H bending (wagging) vibrations of the terminal vinyl group (-CH=CH₂).

| Predicted Infrared (IR) Absorption Bands | |

|---|---|

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Alkene =C-H Stretch |

| 2850-2960 | Alkane/Methoxy C-H Stretch |

| ~1640 | Alkene C=C Stretch |

| ~1510, ~1590 | Aromatic C=C Stretch |

| ~1225 | Aryl-O-CH₃ Asymmetric Stretch |

| ~1045 | Aryl-O-CH₃ Symmetric Stretch |

| ~915, ~995 | Alkene =C-H Out-of-Plane Bending |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For 4-(2,5-Dimethoxyphenyl)-1-butene (C₁₂H₁₆O₂), the exact molecular weight is 192.1150 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) at m/z 192. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.

Molecular Ion Peak: A peak at m/z = 192 corresponding to [C₁₂H₁₆O₂]⁺˙.

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between C3 and C4, which is beta to the aromatic ring. This would result in a highly stable benzylic carbocation at m/z = 151 . This is often the base peak in the spectrum. This fragment corresponds to the [M - C₃H₅]⁺ or [C₉H₁₁O₂]⁺ ion.

Loss of Methoxy Group: Fragmentation can also involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO), a pattern seen in dimethoxybenzene compounds. researchgate.net This could lead to fragments at m/z = 177 (M-15) and subsequent ions.

Butene Fragmentation: The butene chain itself can fragment, leading to a peak at m/z = 41 corresponding to the allyl cation [C₃H₅]⁺.

| Predicted Mass Spectrometry (MS) Fragments | |

|---|---|

| m/z Value | Predicted Fragment Identity |

| 192 | [C₁₂H₁₆O₂]⁺˙ (Molecular Ion) |

| 151 | [C₉H₁₁O₂]⁺ (Benzylic cation, likely base peak) |

| 121 | [C₈H₉O]⁺ (Loss of CH₂O from m/z 151) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and chromophores. The chromophore in 4-(2,5-Dimethoxyphenyl)-1-butene is the 2,5-dimethoxybenzene ring. The butene chain is not conjugated with the ring, so its effect on the absorption spectrum is minimal.

The UV-Vis spectrum is expected to be similar to that of 1,4-dimethoxybenzene (B90301). The methoxy groups act as powerful auxochromes, shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The spectrum would likely show two main absorption bands corresponding to π → π* transitions within the aromatic ring. Research on related 1,4-dialkoxybenzene derivatives shows strong absorptions in the UV region. nih.govphyschemres.org

Primary Band (¹Lₐ): An intense absorption band is expected around 220-230 nm.

Secondary Band (¹Lₑ): A less intense, fine-structured band is expected at a longer wavelength, typically around 285-295 nm. science-softcon.de

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, the C-O bonds of the methoxy groups, and the C-C and C=C bonds of the butene chain.

Conformation: Determining the torsion angle between the plane of the aromatic ring and the plane of the butene side chain.

Planarity: Verifying the planarity of the benzene ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any π-stacking or van der Waals interactions.

Studies on other molecules containing the 2,5-dimethoxyphenyl moiety provide a reference for the expected bond lengths and the orientation of the methoxy groups relative to the plane of the ring. acs.orgacs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This process is crucial for verifying the empirical and molecular formula of a newly synthesized compound like 4-(2,5-Dimethoxyphenyl)-1-butene. The technique involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are collected and measured, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.

For 4-(2,5-Dimethoxyphenyl)-1-butene, the theoretical elemental composition can be calculated from its molecular formula, C12H16O2. This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages of carbon and hydrogen (typically within ±0.4%) provides strong evidence for the purity and proposed molecular formula of the synthesized compound.

Theoretical Elemental Composition of 4-(2,5-Dimethoxyphenyl)-1-butene

The theoretical percentages of carbon, hydrogen, and oxygen in 4-(2,5-Dimethoxyphenyl)-1-butene are derived from its molecular formula (C12H16O2) and the atomic masses of its constituent elements.

Molecular Formula: C12H16O2 Molecular Weight: 192.25 g/mol

Below is a data table summarizing the theoretical elemental composition:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 74.96 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.65 |

| Total | 192.248 | 100.00 |

This table provides the foundational data required for the verification of the elemental composition of 4-(2,5-Dimethoxyphenyl)-1-butene through experimental analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the chemical reactivity of "4-(2,5-Dimethoxyphenyl)-1-butene." By solving the Schrödinger equation for the molecule, albeit with approximations, these methods map out the electron distribution and energy landscapes that govern its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying molecules like "4-(2,5-Dimethoxyphenyl)-1-butene." nih.gov This method is adept at predicting the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.gov For structurally similar compounds, such as (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to yield geometries that are in close agreement with experimental X-ray diffraction data. clinicsearchonline.org Such calculations for "4-(2,5-Dimethoxyphenyl)-1-butene" would similarly provide a reliable model of its structure.

Table 1: Representative Predicted Geometrical Parameters for a Dimethoxyphenyl-butene Scaffold *

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=C (butene) | 1.34 | - |

| C-C (butene-ring) | 1.50 | - |

| C-O (methoxy) | 1.37 | - |

| C-C-C (butene) | - | 125 |

| C-O-C (methoxy) | - | 117 |

*Data is illustrative and based on typical values for similar molecular fragments, as specific computational results for 4-(2,5-Dimethoxyphenyl)-1-butene are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution across a molecule and predicting its reactive sites. clinicsearchonline.org The MEP map for "4-(2,5-Dimethoxyphenyl)-1-butene" would illustrate regions of negative potential, typically colored in red and yellow, and regions of positive potential, shown in blue. The areas of negative potential, concentrated around the electronegative oxygen atoms of the two methoxy (B1213986) groups, represent likely sites for electrophilic attack. clinicsearchonline.org Conversely, the regions of positive potential would be associated with the hydrogen atoms, indicating their susceptibility to nucleophilic attack. clinicsearchonline.org This visual guide to the molecule's electronic surface is invaluable for understanding its intermolecular interactions. clinicsearchonline.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For "4-(2,5-Dimethoxyphenyl)-1-butene," the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO would likely be centered on the butene moiety. This distribution dictates the molecule's behavior in charge-transfer interactions. clinicsearchonline.org

Table 2: Illustrative Frontier Orbital Energies for a Dimethoxyphenyl-butene Scaffold *

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

*Values are representative and based on calculations for structurally related compounds. Specific values for 4-(2,5-Dimethoxyphenyl)-1-butene would require dedicated calculations.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling, particularly with DFT, is a powerful approach for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. This involves identifying the structures of transition states and intermediates, as well as calculating the activation energies for each step. While specific mechanistic studies on "4-(2,5-Dimethoxyphenyl)-1-butene" are not prominent in the literature, the methodologies are well-established. For related compounds, computational studies have successfully detailed reaction pathways, providing insights that are not always accessible through experimental means alone. Such models could be applied to understand, for example, the mechanisms of addition reactions to the butene double bond or electrophilic substitution on the aromatic ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. For "4-(2,5-Dimethoxyphenyl)-1-butene," DFT calculations can be used to compute its theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. clinicsearchonline.orgnih.gov The calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental IR and Raman spectra. nih.gov Similarly, theoretical calculations of 1H and 13C NMR chemical shifts, after appropriate scaling, can provide a powerful tool for assigning the signals in experimentally obtained NMR spectra, confirming the connectivity and chemical environment of the atoms. clinicsearchonline.org

Synthetic Applications As a Chemical Precursor and Intermediate

Utilization in the Construction of Complex Organic Architectures

The dual reactivity of 4-(2,5-dimethoxyphenyl)-1-butene is frequently exploited in the synthesis of complex organic structures. The terminal alkene can undergo a wide array of reactions, including but not limited to hydroboration-oxidation, epoxidation, and dihydroxylation, to introduce new functional groups. These groups can then be used to build out the molecular framework.

Simultaneously, the dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. This allows for the controlled introduction of substituents onto the aromatic ring, further increasing molecular complexity. The interplay between the reactivity of the alkene and the aromatic ring allows for the construction of polyfunctional molecules with defined stereochemistry and substitution patterns.

Role in the Synthesis of Substituted Nitrogen Heterocycles (e.g., indoles) and Aromatic Amines

A significant application of 4-(2,5-dimethoxyphenyl)-1-butene is as a precursor for nitrogen-containing compounds, particularly heterocyclic systems like indoles. The synthesis often involves a sequence where the butene side chain is chemically modified and then cyclized onto the aromatic ring.

One common strategy involves the transformation of the terminal alkene into a functional group that can participate in a ring-closing reaction. For example, the alkene can be converted into an aldehyde or a ketone. This carbonyl group can then react with a nitrogen source, such as an aniline (B41778) or a hydrazine (B178648), which subsequently cyclizes onto the dimethoxybenzene ring to form the indole (B1671886) core. The specific reaction conditions and reagents used can influence the substitution pattern on the final indole product.

The synthesis of aromatic amines from 4-(2,5-dimethoxyphenyl)-1-butene typically involves nitration of the aromatic ring, followed by reduction of the resulting nitro group to an amine. The positions of the methoxy groups direct the nitration, leading to specific isomers of the nitrated intermediate.

Below is a table summarizing a representative synthetic transformation:

| Starting Material | Reagents/Conditions | Intermediate(s) | Final Product Class |

| 4-(2,5-Dimethoxyphenyl)-1-butene | 1. Ozonolysis (O₃), then reduction (e.g., Zn/H₂O) 2. Phenylhydrazine, acid catalyst | 3-(2,5-Dimethoxyphenyl)propanal (B12976908) | Substituted Indoles |

| 4-(2,5-Dimethoxyphenyl)-1-butene | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | 1-(But-3-en-1-yl)-2,5-dimethoxy-4-nitrobenzene | Substituted Aromatic Amines |

Integration into Convergent and Divergent Synthetic Strategies

The distinct reactive sites of 4-(2,5-dimethoxyphenyl)-1-butene allow for its seamless integration into both convergent and divergent synthetic plans.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together in the final stages. 4-(2,5-Dimethoxyphenyl)-1-butene can be elaborated into one of these complex fragments. For instance, the alkene handle can be used to attach this entire dimethoxyphenylbutyl unit to another advanced intermediate via cross-coupling reactions, while the aromatic ring is reserved for later-stage modifications.

In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. 4-(2,5-Dimethoxyphenyl)-1-butene is an excellent starting point for such a strategy. A common intermediate can be prepared from it, for example, by epoxidizing the double bond. This epoxide can then be treated with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse set of products, all sharing the same core 2,5-dimethoxyphenyl backbone. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry or materials science.

Applications in Ligand Design and Coordination Chemistry

The structural features of 4-(2,5-dimethoxyphenyl)-1-butene and its derivatives make them suitable scaffolds for the design of ligands for coordination chemistry. By introducing donor atoms (such as nitrogen, phosphorus, or sulfur) onto the butene chain or the aromatic ring, molecules can be created that bind to metal centers.

For example, the butene side chain can be functionalized to incorporate a phosphine (B1218219) group, creating a potential P,O-bidentate ligand where the phosphine and one of the methoxy oxygens can coordinate to a metal. Alternatively, functional groups can be introduced onto the aromatic ring that are capable of chelation. The flexibility of the four-carbon chain allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. These tailored ligands can find applications in catalysis, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of a metal catalyst.

In-depth Analysis of 4-(2,5-Dimethoxyphenyl)-1-butene Reveals Scant Kinetic and Thermodynamic Data

General studies on substituted styrenes indicate that the electronic nature of the substituents on the phenyl ring can influence reaction rates. For instance, in catalytic oxidations, electron-donating groups can affect the reaction kinetics. However, specific rate constants, activation energies, and the influence of various catalysts on 4-(2,5-Dimethoxyphenyl)-1-butene have not been documented.

The absence of this specific information prevents a detailed discussion and the creation of data tables as requested for the following areas:

Kinetic and Thermodynamic Studies of Relevant Transformations

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(2,5-Dimethoxyphenyl)-1-butene, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts alkylation or coupling reactions. For example, bromination of 2,5-dimethoxybenzene followed by a palladium-catalyzed coupling with 1-butene derivatives could yield the target compound. Reaction optimization should focus on solvent selection (e.g., dichloromethane for Friedel-Crafts) and catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in hexane:EtOAc 4:1) and confirm structure via NMR (¹H: δ 6.8–7.2 ppm for aromatic protons; δ 5.0–5.5 ppm for alkene protons) .

Q. How can researchers verify the purity and structural integrity of 4-(2,5-Dimethoxyphenyl)-1-butene?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase at 1.0 mL/min; UV detection at 254 nm .

- GC-MS : EI mode at 70 eV; compare fragmentation patterns with PubChem reference data (e.g., m/z 206 [M⁺]) .

- Melting Point : Confirm purity via sharp melting range (67–71°C for analogous compounds) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) due to irritant properties (Xi hazard classification) .

- Work in a fume hood to avoid inhalation of vapors (flash point: 139.4°C) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent alkene oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point variations)?

- Methodological Answer :

- Reproducibility : Validate measurements using differential scanning calorimetry (DSC) for melting points and gas chromatography for boiling points. For example, reported boiling points (~368.7°C) may vary due to impurities; use vacuum distillation (1–5 mmHg) to isolate pure fractions .

- Cross-Validation : Compare data across multiple sources (e.g., PubChem, DSSTox) and validate with computational methods (e.g., Gaussian thermochemical calculations) .

Q. What strategies are effective for analyzing byproducts formed during synthesis, and how can they be minimized?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect trace impurities (e.g., dimerization products or oxidation derivatives). For example, over-oxidation may yield 4-(2,5-Dimethoxyphenyl)butyric acid (m/z 224.105) .

- Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of aryl halide to alkene) and employ radical inhibitors (e.g., BHT) to suppress polymerization .

Q. How does the electronic nature of the dimethoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The 2,5-dimethoxy substituents activate the aromatic ring toward electrophilic substitution, enhancing coupling efficiency in Suzuki-Miyaura reactions. DFT calculations (e.g., B3LYP/6-31G*) can map electron density distribution .

- Experimental Validation : Compare reaction rates with non-methoxy analogs (e.g., 4-phenyl-1-butene) using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What role could this compound play in structure-activity relationship (SAR) studies for serotonin reuptake inhibitors?

- Methodological Answer :

- Pharmacological Scaffold : The dimethoxyphenyl group mimics motifs in selective serotonin reuptake inhibitors (SSRIs). Test binding affinity via radioligand assays (³H-paroxetine displacement in rat cortical membranes) .

- SAR Optimization : Introduce substituents (e.g., halogens at position 4) and evaluate logP (HPLC-derived) to correlate lipophilicity with blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in DMSO, ethanol, and PBS (pH 7.4) with UV quantification (λmax ~275 nm). Conflicting data may arise from polymorphic forms .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Photo-degradation pathways (e.g., alkene isomerization) require amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.